![molecular formula C16H19N5O B11833095 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- CAS No. 121683-05-4](/img/structure/B11833095.png)
9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound features a benzyloxy group attached to a butyl chain, which is further connected to the purine ring system. The unique structure of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzylation: The initial step involves the protection of the hydroxyl group by benzylation, using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The next step is the alkylation of the protected intermediate with a butyl halide, such as butyl bromide, under basic conditions.
Purine Ring Formation: The final step involves the formation of the purine ring system through a cyclization reaction, typically using formamide and a suitable catalyst.
Industrial Production Methods
Industrial production of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the purine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
9-Benzyladenine: A synthetic derivative of adenine with a benzyl group attached.
Uniqueness
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is unique due to the presence of the benzyloxybutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
121683-05-4 |
|---|---|
分子式 |
C16H19N5O |
分子量 |
297.35 g/mol |
IUPAC名 |
9-(4-phenylmethoxybutyl)purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c17-15-14-16(19-11-18-15)21(12-20-14)8-4-5-9-22-10-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H2,17,18,19) |
InChIキー |
MFSPSVOVGFGRSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCCN2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


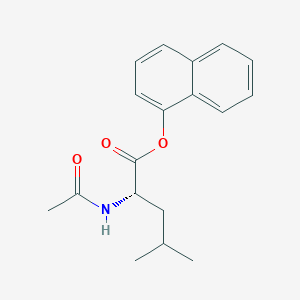
![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
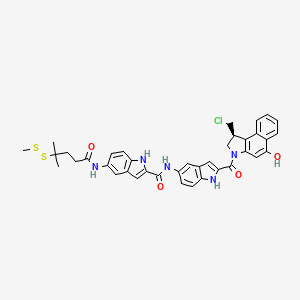


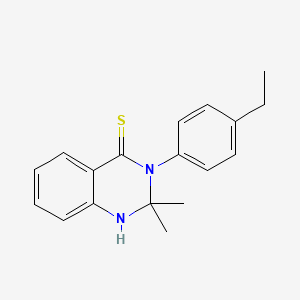
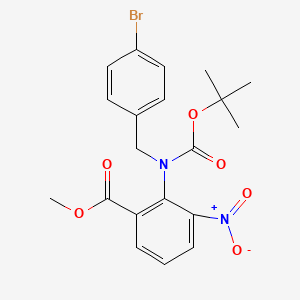
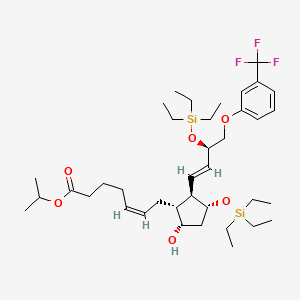
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
